Product packaging for 4-Methylbenzenesulfinamide(Cat. No.:CAS No. 6873-55-8)

4-Methylbenzenesulfinamide

Cat. No.: B1296992
CAS No.: 6873-55-8
M. Wt: 155.22 g/mol
InChI Key: YNJDSRPIGAUCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylbenzenesulfinamide, commonly known as p-Toluenesulfinamide, is a valuable chiral auxiliary and synthetic intermediate in modern organic chemistry and materials science. It is commercially available in both enantiopure forms: (R)-(-)-4-Methylbenzenesulfinamide (CAS 247089-85-6) and (S)-(+)-4-Methylbenzenesulfinamide (CAS 188447-91-8) . The compound's core structure features a sulfur atom with a double-bonded oxygen and a nitrogen-containing amine group, giving it distinct reactivity compared to its sulfonamide analog . This compound is primarily esteemed for its role in asymmetric synthesis. The chiral sulfinyl group acts as a powerful stereodirecting agent, enabling the formation of new carbon-nitrogen and carbon-carbon bonds with high diastereoselectivity. This makes it indispensable for the construction of complex chiral molecules, including pharmaceuticals and agrochemicals. Recent research demonstrates the practical application of this compound in developing advanced chemical tools. It serves as a key precursor in the synthesis of novel Schiff base compounds, which function as highly selective colorimetric sensors for the detection of toxic heavy metals like lead (Pb²⁺) in environmental and biological samples . These sensors leverage the molecular framework provided by the sulfinamide derivative to create a selective binding pocket for metal ions, resulting in a visible color change that allows for rapid, on-site detection . The product is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate personal protective equipment and use adequate ventilation, as it may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NOS B1296992 4-Methylbenzenesulfinamide CAS No. 6873-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJDSRPIGAUCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343102
Record name 4-Methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6873-55-8
Record name 4-Methylbenzenesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6873-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylbenzenesulfinamide

Stereoselective Synthesis of Enantiopure 4-Methylbenzenesulfinamide

Achieving high enantiopurity is paramount for the application of this compound as a chiral auxiliary. The primary strategies to accomplish this involve the use of either catalytic asymmetric methods or substrate-controlled diastereoselective reactions employing chiral auxiliaries. acs.org

The catalytic asymmetric synthesis of chiral sulfinyl compounds often involves the oxidation of a prochiral precursor, such as a sulfenamide, in the presence of a chiral catalyst. These catalysts typically consist of a metal center coordinated to a chiral ligand. While this approach is a cornerstone of modern asymmetric synthesis for many classes of compounds, including sulfoxides, its application for the direct, ligand-mediated catalytic synthesis of enantiopure this compound is less commonly documented than chiral auxiliary-based methods. acs.org

The general principle involves the formation of a chiral oxidant complex that preferentially catalyzes the formation of one enantiomer over the other. Research in this area continues to evolve, with palladium complexes featuring chiral phosphine (B1218219) ligands and various cobalt catalysts being explored for the enantioselective synthesis of related sulfur-containing chiral compounds. acs.orgresearchgate.netacs.org These modern methods offer a pathway for future development in the direct catalytic synthesis of enantiopure sulfinamides.

The most established and widely utilized method for preparing enantiopure this compound relies on a chiral auxiliary-based approach, famously known as the Andersen synthesis. thieme-connect.de This diastereoselective method involves reacting a p-toluenesulfinyl precursor with a readily available, enantiopure alcohol to form a mixture of diastereomeric sulfinate esters. These esters can be separated and then converted to the desired enantiopure sulfinamide. researchgate.netnottingham.ac.uk

The key steps of this synthesis are:

Formation of Diastereomeric Sulfinate Esters: p-Toluenesulfinic acid is activated, typically with thionyl chloride, to form the corresponding p-toluenesulfinyl chloride. This reactive intermediate is then treated with an enantiopure chiral alcohol, most commonly (1R,2S,5R)-(-)-menthol, in the presence of a base like pyridine (B92270). This reaction yields a mixture of diastereomeric (–)-menthyl p-toluenesulfinates. thieme-connect.de

Separation: The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The (S)-sulfinyl isomer, (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate, typically crystallizes preferentially from solvents like acetone, allowing for its isolation in high diastereomeric purity. thieme-connect.deresearchgate.net

Nucleophilic Substitution: The isolated, diastereomerically pure sulfinate ester is then treated with a strong nitrogen nucleophile. Reagents such as lithium hexamethyldisilazide (LiHMDS) or lithium amide react with the sulfinate ester to displace the menthol (B31143) auxiliary and form the enantiopure this compound. This step proceeds with inversion of configuration at the stereogenic sulfur center. researchgate.net

The following table summarizes a typical reaction sequence based on this well-established procedure.

StepStarting MaterialReagent(s)ProductKey Outcome
1p-Toluenesulfinic acid1. Thionyl Chloride (SOCl₂) 2. (1R,2S,5R)-(-)-Menthol, PyridineDiastereomeric Mixture of Menthyl p-toluenesulfinatesFormation of separable diastereomers.
2Diastereomeric Ester MixtureFractional Crystallization (Acetone)(1R,2S,5R)-(–)-Menthyl (S)-p-toluenesulfinateIsolation of a single diastereomer (d.r. > 98:2). researchgate.net
3Menthyl (S)-p-toluenesulfinateLithium Hexamethyldisilazide (LiHMDS)(R)-4-MethylbenzenesulfinamideFormation of the enantiopure sulfinamide.

Alternative Synthetic Routes to this compound

Beyond the classic Andersen synthesis, alternative routes have been developed, including methods based on the chemical resolution of racemic intermediates. One patented method outlines a multi-step synthesis that begins with a common bulk chemical and employs a resolving agent to separate enantiomers. google.com

This process can be summarized as follows:

Preparation of p-Toluenesulfinyl Hydrazide: Sodium p-toluenesulfinate is reacted with an acyl chloride (e.g., oxalyl chloride or thionyl chloride) to generate p-toluenesulfinyl chloride in situ. This is then reacted with hydrazine (B178648) hydrate (B1144303) to produce racemic p-toluenesulfinyl hydrazide.

Resolution: The racemic hydrazide is treated with a chiral resolving agent, such as (+)-Di-p-toluoyl tartaric acid (DBTA), to form diastereomeric salts.

Separation and Liberation: The diastereomeric salts are separated by crystallization. The desired salt is then treated to liberate the enantiomerically pure p-toluenesulfinyl hydrazide.

Reduction: The enantiopure hydrazide is reduced using zinc powder in acetic acid to yield the final chiral this compound. google.com

The table below outlines the key transformations in this alternative route.

StepDescriptionReagent(s)Intermediate/Product
1Preparation of Racemic Hydrazide1. Oxalyl Chloride 2. Hydrazine HydrateRacemic p-Toluenesulfinyl Hydrazide
2Resolution(+)-Di-p-toluoyl tartaric acid (DBTA)Diastereomeric Salts
3ReductionZinc Powder, Acetic AcidChiral Optically Pure this compound

Preparation of N-Protected this compound Derivatives

The nitrogen atom of this compound can be functionalized with various protecting groups. This is often necessary to modulate the reactivity of the sulfinamide or to incorporate it into more complex molecular architectures. The procedures for N-protection are analogous to those used for the more common p-toluenesulfonamides. nsf.gov

Common N-protected derivatives include N-Boc and N-benzyl substituted 4-methylbenzenesulfinamides.

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. N-Boc-4-methylbenzenesulfinamide can be prepared by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP) or an inorganic base like potassium carbonate. nih.gov

N-Benzylation: The benzyl (B1604629) group can be introduced by reacting the sulfinamide with benzyl bromide or benzyl chloride. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as sodium hydroxide (B78521) or potassium carbonate to deprotonate the nitrogen atom, facilitating nucleophilic attack on the benzyl halide. nsf.gov

The following table provides an overview of common N-protection strategies.

Protecting GroupReagent(s)Typical Base
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)DMAP, Et₃N, or K₂CO₃
Benzyl (Bn)Benzyl bromide (BnBr) or Benzyl chloride (BnCl)NaOH or K₂CO₃
AllylAllyl bromideNaOH

4 Methylbenzenesulfinamide As a Chiral Auxiliary and Building Block

Applications in Asymmetric Synthesis of Sulfur Stereogenic Centers

The inherent chirality at the sulfur atom in 4-methylbenzenesulfinamide makes it an excellent starting material for the synthesis of other enantioenriched sulfur-containing molecules. It serves as a precursor for both S(IV) and S(VI) stereogenic centers through stereospecific reactions.

Enantiopure sulfinamides, such as (R)- or (S)-4-methylbenzenesulfinamide, are valuable precursors for the synthesis of other chiral S(IV) compounds. The sulfinamide moiety can undergo nucleophilic substitution at the sulfur atom with various nucleophiles. This transformation typically proceeds with a complete inversion of the stereochemical configuration at the sulfur center.

This stereospecificity allows for the predictable synthesis of a range of other chiral S(IV) compounds. For instance, reaction with organometallic reagents can yield chiral sulfoxides, while reaction with other amines can produce different chiral sulfinamides. This versatility makes this compound a foundational building block for creating diverse libraries of chiral S(IV) molecules.

A significant application of this compound is in the enantiospecific synthesis of S(VI) stereogenic centers, which are of growing interest in medicinal chemistry. This is typically achieved through a two-step sequence involving oxidation and substitution.

Research has demonstrated a reliable method for converting this compound into chiral sulfonimidoyl fluorides, which are versatile S(VI) intermediates. The process begins with the protection of the nitrogen atom of the sulfinamide, commonly with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-4-methylbenzenesulfinamide is then deprotonated using a base like sodium hydride (NaH) to form an amide salt.

This salt is subsequently treated with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to achieve fluorination at the sulfur center. This oxidation step transforms the S(IV) stereocenter into an S(VI) stereocenter with high fidelity, preserving the enantiopurity of the original sulfinamide.

Table 1: Enantiospecific Fluorination of N-Boc-4-methylbenzenesulfinamide This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Reagents Product Enantiopurity Retention

The chiral sulfonimidoyl fluorides synthesized from this compound serve as electrophilic precursors for the construction of sulfonimidamides. They readily react with various nucleophiles, particularly primary and secondary amines, via nucleophilic substitution at the sulfur atom.

However, a significant challenge in this conversion is the potential for racemization. The fluoride (B91410) ion released during the substitution reaction can act as a nucleophile itself, leading to a loss of enantiopurity in the final sulfonimidamide product. Studies have shown that this nucleophilic substitution can sometimes result in a substantial erosion of enantiomeric excess. To mitigate this, reaction conditions have been developed that involve trapping the liberated fluoride ions, thereby preserving the stereochemical integrity of the S(VI) center and yielding highly enantioenriched sulfonimidamides.

Construction of S(VI) Stereogenic Centers

Role in Diastereoselective Transformations

Beyond constructing chiral sulfur centers, this compound is widely used as a chiral auxiliary to control stereochemistry in reactions on adjacent molecules, most notably through the formation of N-sulfinyl imines.

Condensation of enantiopure this compound with aldehydes or ketones provides chiral N-sulfinyl imines (also known as p-toluenesulfinimines). These compounds are powerful intermediates in asymmetric synthesis. The N-sulfinyl group serves two critical functions: it activates the imine carbon for nucleophilic attack and its steric bulk effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face.

This powerful stereodirecting effect leads to high levels of diastereoselectivity in the addition of a wide range of nucleophiles, including organometallic reagents and enolates. A notable example is the aza-Darzens reaction, where the N-sulfinyl imine derived from this compound reacts with an α-haloenolate to produce chiral N-sulfinyl aziridine (B145994) 2-carboxylates with good to excellent diastereoselectivity.

The predictability of this facial selectivity allows for the synthesis of a specific diastereomer of the product. Furthermore, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions, liberating the chiral primary amine product without racemizing the newly created stereocenter.

Table 2: Diastereoselective Aza-Darzens Reaction of a 4-Methylbenzenesulfinyl Imine This table is interactive. Users can sort columns by clicking on the headers.

N-Sulfinyl Imine Substrate Enolate Product Diastereomeric Excess (de)

Diastereoselective Synthesis of Chiral Amines and Amino Alcohols

The primary application of this compound as a chiral auxiliary is in the synthesis of chiral amines and their derivatives. The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine carbon, establishing a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions affords the desired chiral amine.

A notable application of this methodology is the diastereoselective reduction of N-p-toluenesulfinyl ketimines. Research has demonstrated that the reduction of ketimines derived from 2-pyridyl ketones using diisobutylaluminium hydride (DIBAL) proceeds with high yields and excellent diastereoselectivity. The presence of a substituent on the pyridine (B92270) ring can further enhance the facial selectivity of the reduction. acs.org

For instance, the reduction of various N-p-toluenesulfinyl ketimines derived from pyridyl ketones has been studied, showcasing the effectiveness of this method. The results, as summarized in the table below, indicate high yields and diastereomeric excesses for the resulting sulfinamides, which are precursors to chiral amines.

EntryYield (%)Diastereomeric Excess (de, %)
1Methyl6-Bromo-2-pyridyl9596
2Ethyl6-Bromo-2-pyridyl9498
3Phenyl6-Bromo-2-pyridyl92>99
4Methyl2-Pyridyl9688

While the synthesis of chiral amines using this auxiliary is well-documented, the extension of this methodology to the diastereoselective synthesis of chiral amino alcohols is also a significant area of research. This typically involves the addition of enolates or other oxygen-containing nucleophiles to the N-sulfinyl imines, followed by reduction or other transformations to unveil the amino alcohol functionality. The stereochemical outcome is again controlled by the chiral sulfinyl group, leading to the formation of specific diastereomers of the amino alcohol.

Catalytic Asymmetric Reactions Utilizing this compound Derivatives

Beyond its role as a stoichiometric chiral auxiliary, derivatives of this compound have been explored as chiral ligands for transition metal catalysis and as organocatalysts, expanding their utility in asymmetric synthesis.

Development of Sulfinamide-Based Chiral Ligands and Organocatalysts

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The inherent chirality of this compound, centered at the sulfur atom, makes it an attractive scaffold for ligand design. Researchers have been exploring the synthesis of various chiral ligands incorporating the p-toluenesulfinamide moiety. These ligands are often bidentate or tridentate, designed to coordinate with a metal center and create a chiral environment that can induce enantioselectivity in a catalytic reaction.

Examples of such ligands include those that combine the sulfinamide group with other coordinating groups like phosphines, amines, or olefins. The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize their performance in specific catalytic transformations. While the development of ligands from the more common tert-butanesulfinamide is more widespread, the principles are directly applicable to this compound, and research continues to explore its potential in this area. rsc.org

Enantioselective Oxidation and Imidation Reactions

The application of chiral catalysts derived from sulfinamides extends to enantioselective oxidation and imidation reactions. In these reactions, the chiral catalyst facilitates the transfer of an oxygen or a nitrene group to a prochiral substrate, resulting in the formation of a chiral product with high enantiomeric excess.

While specific examples of catalysts derived directly from this compound for these reactions are still emerging, the related 4-methylbenzenesulfonamide (p-toluenesulfonamide) and its derivatives are widely used in such transformations. For instance, enzyme-catalyzed enantioselective imidation of sulfides has been achieved using engineered P450 enzymes and tosyl azide, a derivative of p-toluenesulfonamide (B41071). This demonstrates the potential of the tolyl-sulfur framework in directing nitrogen-atom transfer reactions.

Similarly, in the realm of enantioselective oxidation, chiral ligands are employed to control the stereochemical outcome of the oxidation of various functional groups. Chiral sulfur-containing ligands, in general, have shown promise in catalyzing the enantioselective oxidation of sulfides to sulfoxides. The development of specific catalysts based on this compound for these transformations remains an active area of investigation, with the goal of achieving high catalytic efficiency and enantioselectivity.

Reaction Mechanisms and Mechanistic Investigations of 4 Methylbenzenesulfinamide Transformations

Elucidation of Stereocontrol Mechanisms

Stereocontrol is a paramount concern in asymmetric synthesis, and derivatives of 4-methylbenzenesulfinamide, particularly N-sulfinylimines, have been extensively studied to understand the origins of diastereoselectivity and enantioselectivity.

The diastereoselective addition of nucleophiles to chiral N-sulfonyl imines, which can be derived from this compound, has been a subject of detailed mechanistic and computational studies. The geometry of the reactants and the nature of the substituents play a significant role in determining the stereochemical outcome.

In the Lewis acid-catalyzed addition of prochiral E and Z allyl nucleophiles to chiral α-alkoxy N-tosyl imines, the geometry of the alkene is selectively transferred to the newly formed carbon-carbon bond. researchgate.netnih.govchemrxiv.org This results in stereochemical control at the newly formed stereocenters. researchgate.netnih.govchemrxiv.org The diastereoselectivity of these reactions is influenced by several factors, including the geometry of the alkene nucleophile, the size of the N-sulfonyl substituent (such as the 4-methylbenzenesulfonyl group), and the steric bulk of adjacent groups. researchgate.netchemrxiv.org Computational analysis using density functional theory (DFT) has been employed to elucidate the origins of this high selectivity. researchgate.netnih.govchemrxiv.org These studies help in predicting and rationalizing the formation of specific diastereomers.

Table 1: Factors Influencing Diastereoselectivity in Nucleophilic Additions to N-Sulfonyl Imines

FactorInfluence on Diastereoselectivity
Alkene Geometry (E/Z)Directly transferred to the product, controlling the relative stereochemistry. researchgate.netchemrxiv.org
N-Sulfonyl SubstituentThe steric and electronic properties of the sulfonyl group can influence the approach of the nucleophile.
α-Alkoxy Ether GroupThe steric bulk of this group affects the facial selectivity of the nucleophilic attack. researchgate.netchemrxiv.org
Lewis Acid CatalystCoordinates to the imine, influencing its conformation and reactivity.

While specific studies on enantioselective catalytic processes involving this compound as the primary reactant are limited in the provided search results, the broader field of asymmetric catalysis offers insights into how enantioselectivity can be achieved. Noncovalent interactions between a chiral ligand and the substrate are often pivotal in controlling the stereochemical outcome. mdpi.com For instance, in gold-catalyzed enantioselective dearomatization reactions, hydrogen bonding between a remote amide or phosphonate (B1237965) substituent on a chiral binaphthyl phosphine (B1218219) ligand and the substrate is proposed to be crucial for achieving high enantioselectivity. mdpi.com Similarly, in rhodium-catalyzed C-H amination reactions, ion-pairing interactions between the catalyst and substrate can lead to excellent enantiocontrol. mdpi.com These principles of remote noncovalent interactions guiding stereoselectivity are likely applicable to catalytic reactions involving derivatives of this compound.

Understanding Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. Computational chemistry plays a vital role in providing insights into these species. For nucleophilic additions to N-tosyl imines, DFT calculations have been used to locate and analyze the transition states, which helps in explaining the observed diastereoselectivity. researchgate.net In the synthesis of certain pyridine (B92270) derivatives incorporating a sulfonamide moiety, a plausible mechanism involving Knoevenagel and enamine intermediates has been proposed. nih.gov The catalytic cycle is suggested to proceed through a series of intermediates, including a ring-closed species that undergoes tautomerization before the final product is formed. nih.gov

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. The acid-catalyzed hydrolysis of 4-nitrophenyl N-acetyl-4-methylbenzenesulfonimidate, a compound structurally related to derivatives of this compound, has been investigated in aqueous dioxane solutions. researchgate.net The observation of rate maxima at high acid concentrations and analysis of the data using the Cox-Yates excess acidity method suggest an A-2 mechanism. researchgate.net This mechanism involves a bimolecular rate-determining step where water attacks the protonated substrate.

Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of 4-Nitrophenyl N-acetyl-4-methylbenzenesulfonimidate in 20% Dioxane-Water (v/v) researchgate.net

Temperature (°C)Acid10³ k₁ (sec⁻¹)
Data not fully extractedPerchloric AcidVaries with acid concentration
Data not fully extractedSulfuric AcidVaries with acid concentration

Note: The table illustrates the type of data obtained from kinetic studies; specific rate constants at varying acid concentrations and temperatures were reported in the original study.

Similar kinetic investigations into the hydrolysis of other related compounds, such as 1-(4-nitrophenyl)-3-methyltriazene, have also been conducted to understand the reaction pathways in different media. nih.gov

Regioselectivity and Chemoselectivity in Complex Derivatizations

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is a key aspect of synthetic chemistry. In electrophilic aromatic substitution reactions of benzene (B151609) derivatives, the existing substituent on the ring directs the position of the incoming electrophile. youtube.comrsc.orgyoutube.comlibretexts.org Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.com The sulfinamide group (-S(O)NH₂) is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfinyl group. Molecular Electron Density Theory (MEDT) studies on benzenesulfonic acid, a related compound, indicate that the substituent only slightly polarizes the aromatic electron density, and the regioselectivity is a result of this slight polarization and weak steric interactions. rsc.org

The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. For example, solid catalysts like zeolites can promote para-regioselectivity in electrophilic aromatic substitution reactions through shape-selectivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Methylbenzenesulfinamide and its derivatives. While standard ¹H and ¹³C NMR spectra confirm the basic molecular framework, more advanced NMR techniques are crucial for the assignment of stereochemistry, particularly in chiral derivatives.

In the ¹H NMR spectrum of N-substituted 4-methylbenzenesulfonamides, which are structurally related to this compound, the aromatic protons of the p-tolyl group typically appear as two doublets in the range of δ 7.2-7.8 ppm, while the methyl protons present as a singlet around δ 2.4 ppm. rsc.orgrsc.org For this compound, the protons on the nitrogen atom would also give rise to a characteristic signal.

The stereochemical assignment of chiral sulfinamides is often accomplished by exploiting the phenomenon of diastereotopicity. When a stereocenter is present in a molecule, adjacent prochiral centers, such as the two protons of a methylene (B1212753) group (–CH₂–), become chemically non-equivalent and are termed diastereotopic. These diastereotopic protons will have different chemical shifts and will couple to each other, often resulting in a complex splitting pattern known as an "AB quartet". This is a clear indicator of a chiral environment.

For derivatives of this compound that are chiral at the sulfur atom, protons or other groups in proximity to the stereocenter can become diastereotopic. Their distinct chemical shifts in the NMR spectrum can be used to infer the stereochemistry.

Furthermore, chiral derivatizing agents (CDAs) are frequently employed to determine the enantiomeric purity and assign the absolute configuration of chiral sulfinamides. These CDAs react with the sulfinamide to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals. By comparing the integration of these signals, the diastereomeric and, consequently, the enantiomeric excess (ee) of the original sulfinamide can be accurately determined.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for N-substituted 4-Methylbenzenesulfonamide Derivatives.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide 7.61 (d, 2H), 7.19 (d, 2H), 7.10 (s, 1H), 6.99 (m, 2H), 6.78 (m, 2H), 3.74 (s, 3H), 2.36 (s, 3H) 158.8, 143.5, 136.6, 129.6, 129.5, 127.3, 124.0, 114.4, 55.5, 21.5
N-Phenylmethanesulfonamide 7.35 (t, 2H), 7.24 (d, 2H), 7.19 (t, 1H), 6.97 (s, 1H), 3.01 (s, 3H) 136.9, 129.7, 125.4, 120.9, 39.2
N-(p-Tolyl)methanesulfonamide 7.15 (s, 4H), 7.00 (s, 1H), 2.98 (s, 3H), 2.33 (s, 3H) 135.6, 134.0, 130.2, 121.6, 38.9, 20.9

Data is for illustrative purposes and represents related sulfonamide structures. rsc.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a group of techniques that are highly sensitive to the stereochemistry of chiral molecules. These methods, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful for determining the absolute configuration and enantiomeric excess of chiral sulfinamides like this compound.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov Since enantiomers have mirror-image VCD spectra, this technique provides a detailed fingerprint of a molecule's absolute configuration. nih.gov The VCD spectrum is particularly rich in structural information, as it probes the chirality of the entire molecule through its various vibrational modes.

ECD, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, is another crucial technique. nih.gov The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. The amplitude of the ECD signal is proportional to the enantiomeric excess, making it a quantitative method for determining enantiopurity. nih.gov

ORD, the variation of optical rotation with the wavelength of light, is also employed in the stereochemical analysis of chiral sulfinamides. The combination of VCD, ECD, and ORD provides a robust and reliable assignment of the absolute configuration of chiral sulfinamides.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Based on data from the closely related p-toluenesulfonamide (B41071) and other sulfonamides, the following characteristic peaks can be expected. chemicalbook.comnist.govnist.gov

The N-H stretching vibrations of the amide group are typically observed in the region of 3300-3200 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The sulfinyl group (S=O) is expected to show a strong absorption band in the range of 1095-1050 cm⁻¹. Asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides, a related class of compounds, are found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. ripublication.com

The aromatic C-H stretching vibrations of the p-tolyl group will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region. The S-N stretching vibration is expected in the 940-880 cm⁻¹ range. researchgate.net

Table 2: Expected Characteristic Infrared Absorption Bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H Stretching 3300 - 3200
C-H (aromatic) Stretching > 3000
C-H (aliphatic) Stretching < 3000
C=C (aromatic) Stretching 1600 - 1450
S=O Stretching 1095 - 1050
S-N Stretching 940 - 880

Ranges are based on general spectroscopic data and data from related sulfonamide compounds. chemicalbook.comnist.govnist.gov

Single-Crystal X-ray Diffraction Studies of this compound and its Chiral Derivatives

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In N-substituted 4-methylbenzenesulfonamides, N-H···O hydrogen bonds are a common and dominant feature, where the amide proton acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms acts as an acceptor. nih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as chains or dimers. nih.gov

Table 3: Crystallographic Data for a Representative N-substituted 4-Methylbenzenesulfonamide Derivative (N-allyl-N-benzyl-4-methylbenzenesulfonamide).

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 18.6919(18)
b (Å) 10.5612(10)
c (Å) 8.1065(8)
V (ų) 1600.3(3)

Data from a related sulfonamide structure to illustrate typical crystallographic parameters. nsf.gov

Insights into Crystal Packing and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. nih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. Although not specifically documented for this compound, the potential for polymorphism is an important consideration, as different crystal packing arrangements can arise from variations in intermolecular interactions. The study of polymorphism is crucial for understanding the solid-state properties of this and related compounds.

Computational Chemistry and Theoretical Modeling of 4 Methylbenzenesulfinamide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure of molecules. For 4-Methylbenzenesulfinamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to find the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. This calculation yields key information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net Once the optimized geometry is obtained, further analysis can reveal its electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich p-toluenesulfinyl group, specifically involving the sulfur lone pair and the π-system of the aromatic ring. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The LUMO is typically centered on the antibonding orbitals of the sulfinyl (S=O) group and the π* system of the phenyl ring. Its energy level indicates the molecule's electron affinity and susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity.

OrbitalDescriptionPredicted Location on this compoundImplication for Reactivity
HOMO Highest energy orbital containing electronsSulfur lone pair and π-system of the tolyl groupSite of electrophilic attack; electron-donating capability
LUMO Lowest energy orbital without electronsAntibonding orbitals of the S=O group and π* systemSite of nucleophilic attack; electron-accepting capability
HOMO-LUMO Gap Energy difference between HOMO and LUMON/AIndicator of chemical stability and reactivity

Understanding the distribution of electron density within this compound is key to predicting its intermolecular interactions.

Mulliken Charge Distribution: This analysis assigns a partial charge to each atom in the molecule. For this compound, calculations would likely show a significant positive partial charge on the sulfur atom due to the electronegativity of the adjacent oxygen and nitrogen atoms. The oxygen atom would carry a substantial negative charge, while the nitrogen and the atoms of the aromatic ring would have more nuanced charge distributions. This information helps identify electrophilic and nucleophilic centers. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would visually highlight the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. The area around the sulfinyl oxygen would be strongly negative, indicating its role as a hydrogen bond acceptor, while the amine protons and the sulfur atom would be associated with positive potential, marking them as sites for nucleophilic interaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the rotation around the C-S and S-N bonds to identify the most stable and frequently occurring conformers in solution. This is crucial as the molecule's conformation can significantly influence its reactivity.

Study Solvent Effects: Simulate the molecule in various solvents to understand how solvent molecules arrange around it and affect its structure and dynamics through interactions like hydrogen bonding.

Predict Reactivity: By simulating the approach of a reactant molecule, MD can help visualize the initial steps of a chemical reaction and identify preferential interaction pathways, offering a dynamic complement to the static picture provided by transition state calculations.

In Silico Studies of Enantioselectivity and Diastereoselectivity

Chiral sulfinamides, particularly p-Toluenesulfinamide, are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. nih.gov Computational studies are invaluable for understanding and predicting the high levels of enantioselectivity and diastereoselectivity observed in these reactions. researchgate.netacs.org

The stereochemical outcome of a reaction is determined by the relative energy barriers of the different pathways leading to the possible stereoisomers. Computational chemistry, particularly DFT, allows for the precise modeling of the transition state (TS) structures for these competing pathways.

In a typical reaction involving a derivative of this compound (such as an N-sulfinylimine), a nucleophile can attack from two different faces, leading to two different diastereomers. By calculating the geometry and energy of the two corresponding transition states (TS1 and TS2), the preferred reaction pathway can be identified. The pathway with the lower energy barrier will be kinetically favored, and the calculated energy difference (ΔΔG‡) between the competing transition states can be used to predict the ratio of the resulting products. These models often reveal that the steric bulk of the p-toluenesulfinyl group effectively blocks one face from attack, leading to high diastereoselectivity. mdpi.com

Computational TaskInformation GainedApplication to Selectivity
Transition State Search Identifies the highest energy point along a reaction coordinate.Locates the specific geometric arrangement of atoms during the bond-forming/breaking step for each stereoisomeric pathway.
Frequency Calculation Confirms a true transition state (one imaginary frequency).Verifies that the modeled structures are valid transition states.
Energy Calculation Determines the Gibbs free energy of reactants and transition states.Calculates the activation energy barriers (ΔG‡) for competing pathways.

By systematically modeling the transition states for reactions with different substrates and nucleophiles, computational methods can predict selectivity profiles and rationalize experimental observations. For reactions utilizing this compound as a chiral auxiliary, these in silico studies can explain why certain nucleophiles give higher stereoselectivity than others.

The models can elucidate the key non-covalent interactions—such as steric hindrance or hydrogen bonding—that stabilize one transition state over another. This predictive capability is a powerful tool in synthetic chemistry, allowing for the rational design of new reactions and the optimization of existing ones to achieve desired stereochemical outcomes without exhaustive experimental screening. acs.org

Supramolecular Interaction Studies using Computational Methods

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies that have performed a Hirshfeld surface analysis on this compound. This computational technique is a powerful tool for analyzing intermolecular interactions within a crystal lattice, providing quantitative insights into the nature and prevalence of different types of atomic contacts. The analysis relies on the availability of high-quality single-crystal X-ray diffraction data.

Therefore, due to the absence of published research detailing the Hirshfeld surface analysis of this compound, a detailed discussion and presentation of data on its intermolecular contacts through this specific computational method cannot be provided at this time. Further experimental crystallographic studies and subsequent computational analyses are required to elucidate the supramolecular interactions of this compound in the solid state.

Synthetic Applications of 4 Methylbenzenesulfinamide in Target Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The sulfinyl group in 4-methylbenzenesulfinamide serves as a robust stereochemical controller in the formation of cyclic nitrogenous compounds. By condensing with aldehydes or ketones, it forms chiral N-sulfinyl imines, which are key intermediates that undergo diastereoselective additions and cyclizations to yield a variety of heterocyclic structures.

The construction of enantiomerically pure pyrrolidine (B122466) and piperidine (B6355638) rings is of significant interest due to their prevalence in natural products and pharmaceuticals. nih.gov this compound and its analogues, like tert-butanesulfinamide, have proven instrumental as chiral auxiliaries in achieving high levels of stereocontrol in these syntheses. arkat-usa.orgnih.gov

One effective strategy involves the intramolecular Mannich reaction of sulfinamide-derived building blocks. For instance, N-sulfinyl δ-amino β-ketoesters, prepared from the corresponding N-sulfinyl imines, undergo highly stereoselective cyclization to produce functionalized piperidines. arkat-usa.org This approach was successfully applied in the asymmetric synthesis of the quinolizidine (B1214090) alkaloid (-)-epimyrtine, where the sulfinamide auxiliary dictated the stereochemical outcome of the key cyclization step. arkat-usa.org

Similarly, substituted pyrrolidines can be accessed through methods such as the palladium-catalyzed aerobic oxidative cyclization of γ-aminoalkenes bearing a sulfinyl auxiliary. This method affords cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Another powerful technique is the [3+2] cycloaddition reaction between chiral N-sulfinylazadienes and azomethine ylides, which can generate densely substituted pyrrolidines with excellent control over up to four stereogenic centers. researchgate.netresearchgate.net

The following table summarizes representative examples of pyrrolidine and piperidine synthesis using sulfinamide auxiliaries.

Starting Material ClassReaction TypeHeterocycle FormedKey Features
N-sulfinyl δ-amino β-ketoesterIntramolecular Mannich ReactionPiperidineHigh diastereoselectivity; synthesis of alkaloids like (-)-epimyrtine. arkat-usa.org
γ-Aminoalkene with sulfinyl auxiliaryWacker-Type Aerobic Oxidative CyclizationPyrrolidineForms cis-2,5-disubstituted products; high diastereoselectivity. nih.gov
Chiral N-sulfinylazadiene[3+2] CycloadditionPyrrolidineForms densely substituted products; controls up to four stereocenters. researchgate.net
N-homopropargyl amide (from sulfinyl imine)Gold-catalyzed Cyclization/ReductionPiperidin-4-olModular approach; excellent diastereoselectivity. beilstein-journals.org

Aziridines are valuable three-membered nitrogen heterocycles that serve as versatile intermediates for the synthesis of more complex amines and amino acids. researchgate.net The use of this compound allows for the highly diastereoselective synthesis of chiral aziridines through reactions involving N-sulfinyl imines.

A prominent method is the aza-Darzens reaction, which involves the condensation of an N-(p-toluenesulfinyl)imine with the enolate of an α-halo ester. This reaction creates two new stereocenters, affording N-sulfinyl-activated aziridine-2-carboxylates with high diastereoselectivity. nih.gov The sulfinyl group can be subsequently removed under mild acidic conditions to yield the free amine or oxidized to the more robust N-tosyl group. nih.gov

Another widely used method is the Johnson–Corey–Chaykovsky reaction. researchgate.net In this approach, a sulfur ylide, such as dimethyloxosulfonium methylide, adds to a chiral N-sulfinyl imine. wikipedia.orgnih.gov The sulfinamide auxiliary effectively directs the attack of the ylide, leading to the formation of the aziridine (B145994) ring with a high degree of stereocontrol. This method has been successfully applied to the synthesis of various chiral aziridines, including those containing trifluoromethyl groups. beilstein-journals.org

The table below outlines key methods for aziridine synthesis utilizing sulfinamide derivatives.

Reaction NameReactantsProductStereoselectivity
Aza-Darzens ReactionN-(p-toluenesulfinyl)imine + α-bromoenolateN-sulfinyl aziridine-2-carboxylateHigh cis or trans selectivity depending on enolate structure. nih.gov
Johnson-Corey-Chaykovsky ReactionN-sulfinyl imine + Sulfur ylideN-sulfinyl aziridineHigh diastereoselectivity controlled by the sulfinyl auxiliary. beilstein-journals.orgresearchgate.net
De Kimpe Aziridinationα-chloro N-sulfinyl imine + NucleophileChiral aziridineDiastereoselective synthesis; sulfinyl group can be removed post-cyclization. mdpi.com

Construction of Chiral Pharmaceutical Intermediates

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development, as a vast number of active pharmaceutical ingredients (APIs) contain chiral amine moieties. nih.gov this compound serves as a highly effective chiral auxiliary for the asymmetric synthesis of α-chiral and β-chiral amines, which are pivotal intermediates for drugs such as the DPP-4 inhibitor Sitagliptin and the anti-obesity agent Belviq. arkat-usa.orggoogle.com

The general and reliable strategy involves the diastereoselective addition of organometallic reagents to chiral N-sulfinyl imines derived from this compound. The sulfinyl group activates the imine for nucleophilic attack and provides a strong facial bias, leading to high diastereoselectivity in the resulting sulfinamide product. Subsequent cleavage of the N-S bond, typically with acid, liberates the chiral primary amine without racemization. arkat-usa.org

A key application is the synthesis of chiral β-amino acids, which are precursors to numerous pharmaceuticals. The addition of ester enolates to N-sulfinyl aldimines provides a direct route to β-amino esters with excellent stereocontrol. For example, reacting an N-(p-toluenesulfinyl)imine with the sodium enolate of methyl acetate (B1210297) yields the corresponding β-amino ester with high yield and diastereomeric excess. arkat-usa.org This intermediate is a crucial building block in the synthesis of various piperidine alkaloids and other complex targets.

Intermediate ClassSynthetic MethodPrecursorImportance
Chiral β-Amino EstersEnolate addition to N-sulfinyl imineAldehyde, this compoundBuilding blocks for β-lactam antibiotics and drugs like Sitagliptin. arkat-usa.orggoogle.com
Chiral Homoallylic AminesAllylmagnesium bromide addition to N-sulfinyl imineAldehyde, this compoundVersatile intermediates for nitrogen heterocycles and natural products. nih.gov
α-Branched AminesGrignard reagent addition to N-sulfinyl imineKetone, this compoundCore structures in many APIs and bioactive molecules. nih.gov

Development of Optically Active Sulfinamide-Based Ligands and Catalysts

Beyond its role as a stoichiometric chiral auxiliary, the this compound scaffold has been incorporated into the design of chiral ligands for asymmetric catalysis and as a core structure for organocatalysts. nih.govsci-hub.se These catalysts leverage the well-defined stereochemistry of the sulfur center to induce enantioselectivity in a wide range of chemical transformations.

A notable class of such ligands are chiral sulfinamide phosphines, often referred to as P,N ligands. nih.gov For example, "Xiao-Phos" is a novel class of catalysts easily prepared from inexpensive starting materials, including a sulfinamide moiety. nih.gov These ligands have demonstrated excellent performance in enantioselective intramolecular Rauhut-Currier reactions, producing α-methylene-γ-butyrolactones in high yields and with up to 99% enantiomeric excess (ee). nih.gov

Another design involves sulfinyl imine-thioether ligands. These are prepared by the condensation of a chiral sulfinamide with a thioether-containing aldehyde. Ligands derived from p-toluenesulfinamide have been shown to efficiently promote palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.net The electronic and steric properties of the sulfinamide component were found to be crucial for achieving high yields and enantioselectivity. researchgate.net

Furthermore, chiral sulfinamides themselves can act as organocatalysts. In combination with an achiral Brønsted acid, simple sulfinamide derivatives can catalyze the enantioselective protonation of silyl (B83357) enol ethers, demonstrating a novel role for these compounds as chiral proton shuttles. nih.gov

Ligand/Catalyst TypeStructureApplicationPerformance
Sulfinamide Phosphine (B1218219) (Xiao-Phos)Chiral phosphine containing a sulfinamide backboneIntramolecular Rauhut-Currier ReactionHigh yields, up to 99% ee. nih.gov
Sulfinyl Imine-ThioetherImine derived from sulfinamide and a thioether-aldehydePd-catalyzed Asymmetric Allylic AlkylationEfficient catalysis with high enantioselectivity. researchgate.net
Sulfinamide/Brønsted Acid Co-catalystSimple chiral sulfinamide + achiral sulfonic acidEnantioselective ProtonationModerate-to-high enantiomeric excess. nih.gov
Sulfinamide Phosphinate (SulPhos)Phosphinate containing a sulfinamide backboneOrganocatalytic Asymmetric Imine ReductionHigh yields, up to 99% ee. nih.gov

Emerging Research Avenues and Future Prospects

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis and application of 4-methylbenzenesulfinamide, with flow chemistry emerging as a key enabling technology. uq.edu.aumdpi.commdpi.com Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. chemrxiv.org The application of flow chemistry to the synthesis of sulfinamides and their derivatives can lead to more sustainable and efficient manufacturing processes. uq.edu.au

The benefits of adopting flow chemistry in the context of this compound include:

Waste Minimization: Continuous processes can be optimized to reduce solvent usage and byproduct formation, aligning with the core tenets of green chemistry. mdpi.commdpi.com

Enhanced Safety: The small reaction volumes in microreactors mitigate the risks associated with highly reactive intermediates or exothermic reactions.

Increased Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time allows for higher yields and purity of the desired products. chemrxiv.org

Scalability: Flow reactors provide a seamless transition from laboratory-scale synthesis to industrial production. uq.edu.au

Research in this area is focused on developing robust and efficient flow-based protocols for the synthesis of this compound itself, as well as its application in continuous asymmetric reactions.

Chemoenzymatic and Biocatalytic Approaches

The quest for highly selective and environmentally benign synthetic methods has led to the exploration of chemoenzymatic and biocatalytic strategies involving this compound. mdpi.comnih.govresearchgate.net Enzymes, with their inherent stereoselectivity, offer a powerful tool for the synthesis of chiral compounds under mild reaction conditions. researchgate.net

ApproachDescriptionPotential Advantages
Biocatalytic Synthesis Utilization of isolated enzymes or whole-cell systems to catalyze the formation of chiral sulfinamides. mdpi.comnih.govHigh enantioselectivity, mild reaction conditions, reduced environmental impact.
Chemoenzymatic Cascades A sequence of reactions where at least one step is catalyzed by an enzyme and another by a chemical catalyst. nih.govIncreased efficiency, reduced number of purification steps, access to novel transformations.
Enzymatic Kinetic Resolution The selective enzymatic transformation of one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess.Access to both enantiomers of a chiral compound.

These approaches hold significant promise for the sustainable production of enantiopure sulfinamides and their derivatives for applications in the pharmaceutical and fine chemical industries.

Expanding the Scope of Asymmetric Reactions Mediated by this compound

This compound has a well-established role as a chiral auxiliary in the asymmetric synthesis of amines, a fundamental class of compounds in medicinal chemistry. researchgate.netnih.govuea.ac.uk However, ongoing research is continuously expanding its application to a broader range of asymmetric transformations. The sulfinyl group's ability to direct stereoselective bond formation is being harnessed in novel and increasingly complex synthetic challenges.

Recent areas of expansion include:

Asymmetric Synthesis of Aziridines: The use of N-sulfinylimines derived from this compound in aza-Darzens reactions provides a powerful method for the stereoselective synthesis of chiral aziridine-2-carboxylates.

Synthesis of α,α-Disubstituted Amines: The addition of organometallic reagents to ketimines derived from this compound allows for the synthesis of sterically hindered and structurally complex α,α-dibranched amines.

Diastereoselective Reactions: The chiral sulfinyl group can effectively control the stereochemical outcome of reactions at prochiral centers, leading to the formation of products with multiple stereocenters in high diastereomeric excess. researchgate.net

The versatility of this compound as a chiral auxiliary continues to be a driving force in the development of new and efficient methods for the synthesis of a wide array of enantiomerically enriched compounds.

Advanced Computational Methods for Predictive Design of Chiral Reagents

Advanced computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in understanding and predicting the behavior of chiral reagents and catalysts. In the context of this compound, computational studies are being employed to elucidate reaction mechanisms, rationalize observed stereoselectivities, and guide the design of new and more effective chiral auxiliaries and ligands.

Key applications of computational methods include:

Transition State Analysis: DFT calculations can model the transition states of reactions involving this compound, providing insights into the origins of stereoselectivity. This allows researchers to understand why a particular diastereomer is formed preferentially.

Predictive Modeling: By understanding the factors that govern stereochemical outcomes, computational models can be developed to predict the efficacy of new chiral reagents based on the this compound scaffold before they are synthesized in the lab.

In Silico Design: Computational tools can be used to design novel chiral ligands and catalysts with tailored electronic and steric properties for specific asymmetric transformations. This rational design approach can accelerate the discovery of new catalytic systems.

The synergy between experimental and computational chemistry is poised to revolutionize the development of chiral reagents, leading to more efficient and predictable methods for asymmetric synthesis.

Exploration of Novel Sulfinamide-Containing Architectures for Catalysis

Examples of emerging sulfinamide-containing architectures include:

Bifunctional Catalysts: Designing molecules that contain both a sulfinamide moiety for stereocontrol and another functional group for substrate activation.

Chiral Ligands for Transition Metal Catalysis: The synthesis of ligands incorporating the this compound framework for use in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, cross-couplings, and allylic alkylations.

Organocatalysts: The development of purely organic catalysts that utilize the sulfinamide group to create a chiral environment for stereoselective reactions.

The exploration of these novel architectures is a vibrant area of research that promises to deliver a new generation of highly effective and versatile catalysts for asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methylbenzenesulfinamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves sulfonylation of methylbenzene derivatives followed by reduction or substitution. For example, Brock et al. demonstrated a facile method using controlled pH and temperature to achieve high-purity sulfonamides via nucleophilic substitution reactions . Key variables include solvent polarity (e.g., DMF vs. THF), reaction time (24–48 hours), and stoichiometric ratios of reagents. Purity can be verified via HPLC or crystallographic analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals: aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and sulfinamide NH (δ 3.1–3.5 ppm, broad singlet) .
  • IR : Confirm sulfinamide S=O stretch (1040–1100 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 171.1 (calculated using exact mass tools) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzenesulfinamide
Reactant of Route 2
4-Methylbenzenesulfinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.